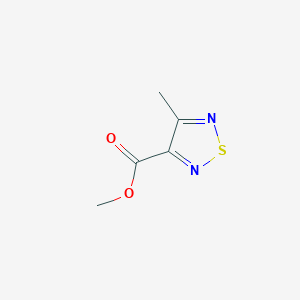
Batcp
Overview
Description
Mechanism of Action
Target of Action
Batcp is a selective inhibitor of Histone Deacetylases (HDAC), specifically HDAC6 . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. HDAC6 is unique among the class II HDAC enzymes for its structure and function, playing a key role in cellular processes such as cell migration and vesicular transport .
Mode of Action
As an HDAC inhibitor, this compound interferes with the function of HDAC6, leading to an accumulation of acetylated proteins. This hyperacetylation disrupts the normal balance of cellular activities, leading to changes in gene expression and cell behavior
Biochemical Pathways
The inhibition of HDAC6 by this compound affects multiple biochemical pathways. HDAC6 is involved in the regulation of various cellular processes, including gene expression, cell cycle progression, and protein degradation. By inhibiting HDAC6, this compound can disrupt these processes, leading to changes in cell behavior
Pharmacokinetics
As with many HDAC inhibitors, it is likely that this compound is metabolized in the liver and excreted through the kidneys These factors can significantly impact the effectiveness of this compound and are important considerations in its use .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of HDAC6. This can lead to changes in gene expression, disruption of cell cycle progression, and alterations in protein degradation . These changes can have various effects on cell behavior, potentially leading to cell death or changes in cell function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that can interact with this compound . Understanding these factors is crucial for predicting how this compound will behave in a given environment and for optimizing its use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the carbamic acid tert-butyl ester . The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product through techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
BATCP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions, particularly at the acetylamino and carbamic acid tert-butyl ester groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like DMSO .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified versions of this compound with different functional groups .
Scientific Research Applications
BATCP is widely used in scientific research due to its ability to inhibit HDAC6 selectively. Some of its applications include:
Chemistry: Used as a tool to study gene regulation and epigenetic modifications.
Biology: Employed in research to understand the role of HDAC6 in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where HDAC6 plays a critical role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to BATCP include:
Trichostatin A: Another HDAC inhibitor with a broader range of activity.
Vorinostat: A clinically approved HDAC inhibitor used in cancer therapy.
Panobinostat: A potent HDAC inhibitor with applications in cancer treatment.
Uniqueness
This compound is unique due to its selective inhibition of HDAC6 over other HDACs, making it a valuable tool for studying the specific roles of HDAC6 in various biological processes. This selectivity also reduces potential off-target effects, making this compound a promising candidate for therapeutic development .
Properties
IUPAC Name |
tert-butyl N-[(2S)-6-acetamido-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3O6/c1-13(30)27-10-6-5-7-17(29-21(33)35-22(2,3)4)20(32)28-14-8-9-15-16(23(24,25)26)12-19(31)34-18(15)11-14/h8-9,11-12,17H,5-7,10H2,1-4H3,(H,27,30)(H,28,32)(H,29,33)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNRJCOVHAZDK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460034 | |
| Record name | BATCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787549-23-9 | |
| Record name | BATCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1624263.png)
![[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate](/img/structure/B1624264.png)




